5-Phenylpyrazolidin-3-ol
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Overview
Description
5-Phenylpyrazolidin-3-ol is an organic compound characterized by a pyrazolidine ring substituted with a phenyl group at the 5-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpyrazolidin-3-ol typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. One common method involves the reaction of phenylhydrazine with an aldehyde to form a hydrazone intermediate, which is then cyclized to form the pyrazolidine ring. The final step involves the reduction of the resulting compound to introduce the hydroxyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpyrazolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl group or other functional groups present.
Substitution: The phenyl group and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Phenylpyrazolidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is utilized in the production of chemosensors and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-Phenylpyrazolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
5-Phenylpyrazolidin-3-one: Similar in structure but lacks the hydroxyl group at the 3-position.
1-Phenylpyrazolidin-3-one: Another related compound with different substitution patterns.
Uniqueness: 5-Phenylpyrazolidin-3-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-phenylpyrazolidin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
InChI Key |
XPABGJYIPRRZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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